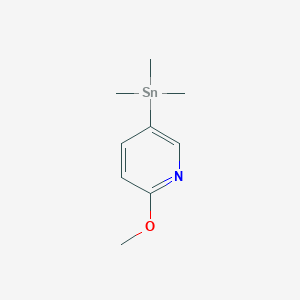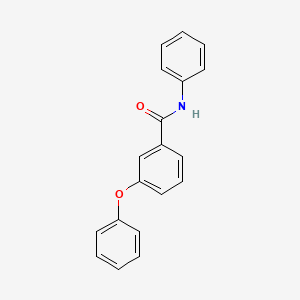
Benzonitrile, 2-methoxy-5-(methoxymethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Benzonitrile, 2-methoxy-5-(methoxymethyl)- is an organic compound with the molecular formula C9H9NO2 It is a derivative of benzonitrile, characterized by the presence of methoxy and methoxymethyl groups attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzonitrile, 2-methoxy-5-(methoxymethyl)- typically involves the reaction of 2-methoxy-5-methylbenzonitrile with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methoxymethyl chloride.
Industrial Production Methods: Industrial production of Benzonitrile, 2-methoxy-5-(methoxymethyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization.
化学反応の分析
Types of Reactions: Benzonitrile, 2-methoxy-5-(methoxymethyl)- undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The methoxy and methoxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles in the presence of catalysts.
Major Products:
Oxidation: Formation of 2-methoxy-5-methoxymethyl-benzaldehyde or 2-methoxy-5-methoxymethyl-benzoic acid.
Reduction: Formation of 2-methoxy-5-methoxymethyl-benzylamine.
Substitution: Formation of various substituted benzonitriles depending on the reagents used.
科学的研究の応用
Benzonitrile, 2-methoxy-5-(methoxymethyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Benzonitrile, 2-methoxy-5-(methoxymethyl)- involves its interaction with specific molecular targets. The methoxy and methoxymethyl groups can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The nitrile group can also interact with nucleophiles, leading to various biochemical effects.
類似化合物との比較
- 2-Methoxy-5-methylbenzonitrile
- 2-Methoxy-5-methylbenzaldehyde
- 2-Methoxy-5-methylbenzoic acid
Comparison: Benzonitrile, 2-methoxy-5-(methoxymethyl)- is unique due to the presence of both methoxy and methoxymethyl groups, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic applications and research contexts.
特性
分子式 |
C10H11NO2 |
|---|---|
分子量 |
177.20 g/mol |
IUPAC名 |
2-methoxy-5-(methoxymethyl)benzonitrile |
InChI |
InChI=1S/C10H11NO2/c1-12-7-8-3-4-10(13-2)9(5-8)6-11/h3-5H,7H2,1-2H3 |
InChIキー |
XHCQUEOPEWQMBE-UHFFFAOYSA-N |
正規SMILES |
COCC1=CC(=C(C=C1)OC)C#N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{4-[4-(Methylsulfonyl)phenyl]-1,3-oxazol-2-yl}pyridine](/img/structure/B8735511.png)

![8-Chloro-2-cyclopropylimidazo[1,2-a]pyridine](/img/structure/B8735532.png)


![N-(6-methylbenzo[d]thiazol-2-yl)-1H-imidazole-1-carboxamide](/img/structure/B8735555.png)
![8-Isopropyl-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B8735560.png)






